molecular formula C11H18O B13832944 Camek dh

Camek dh

Cat. No.: B13832944
M. Wt: 166.26 g/mol
InChI Key: NGTMQRCBACIUES-QIIDTADFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Camek dh can be synthesized through several synthetic routes. One common method involves the reaction of norbornane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The boiling point of this compound is approximately 225.1°C, and its density is around 0.950 g/cm³ .

Chemical Reactions Analysis

Types of Reactions

Camek dh undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

Camek dh has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Camek dh involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Camek dh can be compared with other similar compounds, such as norbornane and camphor. While norbornane serves as a precursor in the synthesis of this compound, camphor shares similar structural features and odor characteristics. this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications.

List of Similar Compounds

  • Norbornane
  • Camphor
  • Norbornane-2-carboxaldehyde

This compound stands out due to its unique combination of chemical properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]ethanone

InChI

InChI=1S/C11H18O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h8-10H,4-6H2,1-3H3/t8-,9+,10?/m0/s1

InChI Key

NGTMQRCBACIUES-QIIDTADFSA-N

Isomeric SMILES

CC(=O)C1[C@H]2CC[C@H](C2)C1(C)C

Canonical SMILES

CC(=O)C1C2CCC(C2)C1(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.